N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide
Description
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a pyrazole carboxamide derivative characterized by a fused benzo[c][1,2,5]thiadiazole ring system with dimethyl and sulfone (dioxido) substituents. This structural framework confers unique electronic and steric properties, distinguishing it from simpler pyrazole carboxamides. The compound’s design aligns with strategies to enhance bioactivity and metabolic stability by incorporating rigid heterocyclic systems and electron-withdrawing groups (e.g., sulfone) .
Properties
IUPAC Name |
N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-5-methyl-1-phenylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3S/c1-13-16(12-20-24(13)15-7-5-4-6-8-15)19(25)21-14-9-10-17-18(11-14)23(3)28(26,27)22(17)2/h4-12H,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFKMGPEPWLJIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)N(S(=O)(=O)N4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a thiadiazole moiety along with a pyrazole and carboxamide functional group. Its molecular formula is with a molecular weight of 384.4 g/mol. The structural complexity allows for diverse interactions within biological systems, making it a subject of interest in medicinal chemistry.
Anticancer Activity
Research has indicated that derivatives of thiadiazole compounds often exhibit significant anticancer properties. For instance, studies have shown that specific substitutions at various positions on the thiadiazole ring can enhance cytotoxicity against different cancer cell lines. The compound has been evaluated for its effects on both pancreatic (PaCa2) and breast cancer (MCF7 and MDA-MB-231) cell lines, demonstrating promising results with IC50 values indicating effective inhibition of cell proliferation.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
Antibacterial Activity
Compounds containing thiadiazole derivatives have also been noted for their antibacterial properties. The incorporation of specific substituents can enhance activity against Gram-positive bacteria. In particular, studies have shown that modifications at the C5 position of the thiadiazole significantly influence antibacterial efficacy.
Table 2: Antibacterial Activity Data
| Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.5 µg/mL | |
| Escherichia coli | 1.0 µg/mL |
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and bacterial growth.
- Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cells at specific phases.
- Apoptosis Induction : The compound can trigger apoptotic pathways leading to programmed cell death in malignant cells.
Study 1: Anticancer Efficacy in Pancreatic Cancer
A study focused on the anticancer efficacy of thiadiazole derivatives revealed that N-(1,3-dimethyl...) exhibited significant cytotoxicity against pancreatic cancer cells (PaCa2), with an IC50 value of 0.3 µM. The study highlighted the structure–activity relationship (SAR), indicating that modifications at the C5 position enhanced binding affinity to target sites involved in tumor growth regulation.
Study 2: Antibacterial Properties
Another investigation assessed the antibacterial activity of various thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound showed a minimum inhibitory concentration (MIC) of 0.5 µg/mL against Staphylococcus aureus, suggesting strong antibacterial potential.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogues
Structural Modifications and Physicochemical Properties
Pyrazole carboxamide derivatives vary in substituents on the pyrazole ring, aromatic systems, and carboxamide linkages. Key analogues include:
Key Observations :
- Electron-Withdrawing Groups: Chloro and cyano substituents in analogues 3a–3d enhance reactivity and stability, as evidenced by higher melting points (e.g., 171–172°C for 3b vs. 133–135°C for 3a) . The target compound’s sulfone group may further improve oxidative stability and hydrogen-bonding capacity .
Preparation Methods
Nitration and Reduction
- Nitration : Treatment of 3-dimethylaminobenzene with fuming nitric acid at 0–5°C introduces a nitro group at the para position, yielding 4-nitro-1,3-dimethylbenzene.
- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, producing 4-amino-1,3-dimethylbenzene.
Cyclization to Form the Thiadiazole Ring
The amine intermediate reacts with thionyl chloride (SOCl₂) under reflux to form the benzo[c]thiadiazole ring. Subsequent oxidation with hydrogen peroxide (H₂O₂) in acetic acid introduces the sulfone groups, yielding 1,3-dimethylbenzo[c]thiadiazole-2,2-dioxide.
Reaction Conditions :
- Temperature: 80°C (cyclization), 50°C (oxidation)
- Solvent: Dichloromethane (cyclization), acetic acid (oxidation)
- Yield: 65–70%
Synthesis of 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic Acid
The pyrazole moiety is synthesized via cyclocondensation, followed by functionalization.
Cyclocondensation with Phenylhydrazine
Methyl acetoacetate reacts with triethyl orthoformate in acetic anhydride to form 2-ethoxymethylene methyl acetoacetate. Cyclization with phenylhydrazine in ethanol produces ethyl 1-phenyl-5-methyl-1H-pyrazole-4-carboxylate.
Key Reaction :
$$
\text{Methyl acetoacetate} + \text{Phenylhydrazine} \xrightarrow{\text{Ethanol, reflux}} \text{Ethyl 1-phenyl-5-methyl-1H-pyrazole-4-carboxylate}
$$
Saponification to Carboxylic Acid
The ester is hydrolyzed using sodium hydroxide (NaOH) in aqueous ethanol, followed by acidification with HCl to yield 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid.
Conditions :
Formation of Pyrazole-4-carboxylic Acid Chloride
The carboxylic acid is converted to its reactive acid chloride using thionyl chloride (SOCl₂) under anhydrous conditions.
Procedure :
- Reflux 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid in excess SOCl₂ for 4 hours.
- Remove excess SOCl₂ via distillation.
Coupling Reaction to Form the Final Product
The acid chloride reacts with the amine group of 5-amino-1,3-dimethylbenzo[c]thiadiazole-2,2-dioxide in the presence of a base.
Amidation Protocol :
- Dissolve 5-amino-1,3-dimethylbenzo[c]thiadiazole-2,2-dioxide in anhydrous tetrahydrofuran (THF).
- Add pyrazole-4-carboxylic acid chloride dropwise at 0°C.
- Introduce triethylamine (Et₃N) to neutralize HCl.
- Stir at room temperature for 12 hours.
Purification :
- Column chromatography (silica gel, ethyl acetate/hexane 1:1)
- Recrystallization from ethanol
- Yield: 60–65%
Characterization and Analytical Data
The final product is characterized via spectroscopic methods:
| Technique | Data |
|---|---|
| ¹H NMR | δ 2.45 (s, 3H, CH₃), 3.12 (s, 6H, N(CH₃)₂), 7.32–7.45 (m, 5H, Ph) |
| IR | 1680 cm⁻¹ (C=O), 1340 cm⁻¹ (SO₂) |
| MS | m/z 439.2 [M+H]⁺ |
Alternative Synthetic Routes
Microwave-Assisted Amidation
Microwave irradiation (100°C, 30 min) accelerates the coupling reaction, improving yield to 75%.
One-Pot Pyrazole Synthesis
A modified approach condenses acetoacetic ester, phenylhydrazine, and SOCl₂ in a single pot, reducing purification steps.
Q & A
Q. What are the key structural features of this compound, and how do they influence its physicochemical properties?
The compound integrates a benzo[c][1,2,5]thiadiazole core (with 1,3-dimethyl and 2,2-dioxido substituents) linked via a carboxamide bond to a 5-methyl-1-phenylpyrazole moiety. The sulfone group in the thiadiazole ring enhances polarity and hydrogen-bonding potential, while the pyrazole contributes aromaticity and steric bulk. These features impact solubility, stability, and interaction with biological targets. Structural validation typically employs NMR (¹H/¹³C) and mass spectrometry .
Q. What multi-step synthetic routes are commonly used to prepare this compound?
Synthesis involves:
- Step 1 : Preparation of the benzo[c][1,2,5]thiadiazole precursor via cyclization of o-phenylenediamine derivatives with sulfur-containing reagents under controlled oxidation (e.g., using H₂O₂ in acetic acid).
- Step 2 : Functionalization of the pyrazole ring via Ullmann coupling or Suzuki-Miyaura reactions to introduce the phenyl group.
- Step 3 : Carboxamide bond formation using coupling agents like EDCI/HOBt in anhydrous DMF or THF .
Q. How is purity and structural integrity validated post-synthesis?
- Chromatography : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients.
- Spectroscopy : ¹H NMR (δ 7.2–8.1 ppm for aromatic protons), ¹³C NMR (confirming carbonyl at ~165 ppm), and HRMS (m/z calculated for C₂₂H₂₀N₄O₃S₂: 476.08) .
Advanced Research Questions
Q. How can contradictory data on synthetic yields be resolved?
Discrepancies in yields (e.g., 40–75%) arise from solvent choice (DMF vs. toluene), catalyst loading (e.g., Pd(PPh₃)₄ at 2–5 mol%), or reaction temperature (80–120°C). Systematic optimization via Design of Experiments (DoE) or response surface methodology is recommended to identify ideal conditions .
Q. What advanced techniques elucidate its 3D conformation and binding interactions?
- X-ray crystallography : Resolves crystal packing and torsional angles of the pyrazole-thiadiazole linkage.
- Molecular docking : Simulations (e.g., AutoDock Vina) predict binding poses with targets like kinase enzymes, using PDB structures (e.g., 3QKK for cancer-related kinases). Docking scores (ΔG < -8 kcal/mol) suggest strong affinity .
Q. How can structure-activity relationships (SAR) guide derivatization for enhanced bioactivity?
- Modifications : Replace the phenyl group with electron-withdrawing substituents (e.g., -CF₃) to improve metabolic stability.
- Assays : Test derivatives in in vitro cytotoxicity screens (MTT assay on HeLa cells) and kinase inhibition assays (ADP-Glo™ Kinase Assay) to correlate substituent effects with IC₅₀ values .
Q. What experimental designs address stability challenges in biological assays?
- pH stability : Incubate the compound in PBS (pH 7.4) vs. simulated gastric fluid (pH 2.0) for 24h, monitoring degradation via LC-MS.
- Light sensitivity : Conduct studies under UV/visible light (300–700 nm) to assess photodegradation kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
